molecular formula C17H19NO6 B11303609 2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid

2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid

Cat. No.: B11303609
M. Wt: 333.3 g/mol
InChI Key: RXBKJGSJHGUFCN-VUWPPUDQSA-N
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Description

2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid is a synthetic organic compound with the molecular formula C14H14O5. It is characterized by the presence of a chromen-2-one (coumarin) core structure, which is known for its diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of 2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid typically involves the following steps:

Chemical Reactions Analysis

2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

(2S)-2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C17H19NO6/c1-8-9(2)17(22)24-14-7-12(5-6-13(8)14)23-11(4)15(19)18-10(3)16(20)21/h5-7,10-11H,1-4H3,(H,18,19)(H,20,21)/t10-,11?/m0/s1

InChI Key

RXBKJGSJHGUFCN-VUWPPUDQSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)C(=O)O)C

Origin of Product

United States

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